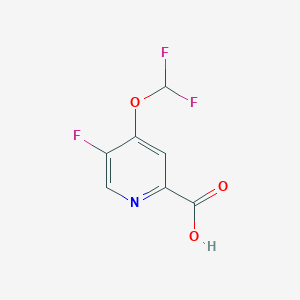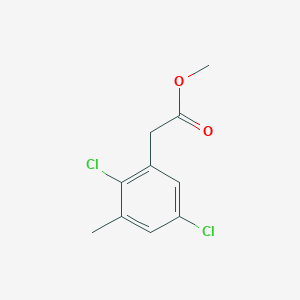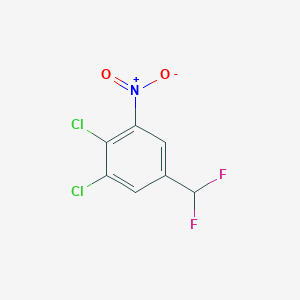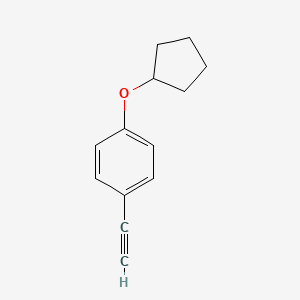
1-(Cyclopentyloxy)-4-ethynylbenzene
Vue d'ensemble
Description
1-(Cyclopentyloxy)-4-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopentyloxy group and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-4-ethynylbenzene typically involves the following steps:
Formation of the Cyclopentyloxy Group: This can be achieved by reacting cyclopentanol with a suitable halogenating agent to form cyclopentyl halide, which is then reacted with phenol to form the cyclopentyloxy group.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Cyclopentyloxy)-4-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of 1-(Cyclopentyloxy)-4-ethylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Cyclopentyloxy)-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(Cyclopentyloxy)-4-ethynylbenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, making the compound useful in research applications.
Comparaison Avec Des Composés Similaires
1-(Cyclopentyloxy)-4-ethylbenzene: Similar structure but lacks the ethynyl group.
1-(Cyclopentyloxy)-4-methylbenzene: Similar structure but with a methyl group instead of an ethynyl group.
1-(Cyclopentyloxy)-4-propynylbenzene: Similar structure but with a propynyl group.
Uniqueness: 1-(Cyclopentyloxy)-4-ethynylbenzene is unique due to the presence of both the cyclopentyloxy and ethynyl groups, which confer distinct chemical and physical properties. The ethynyl group provides a site for further functionalization, while the cyclopentyloxy group enhances the compound’s stability and lipophilicity.
Propriétés
IUPAC Name |
1-cyclopentyloxy-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-11-7-9-13(10-8-11)14-12-5-3-4-6-12/h1,7-10,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQMKNKDWSPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


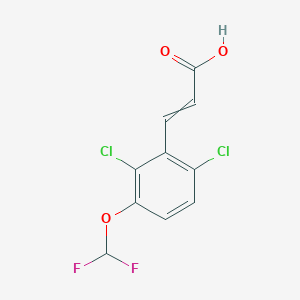
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B1412876.png)
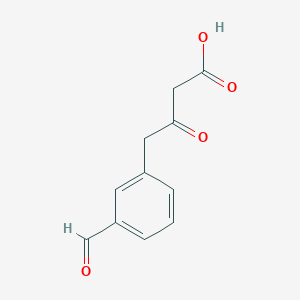

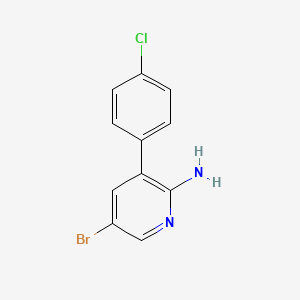
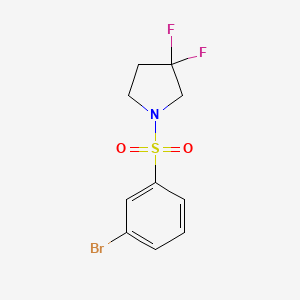
![3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1412882.png)
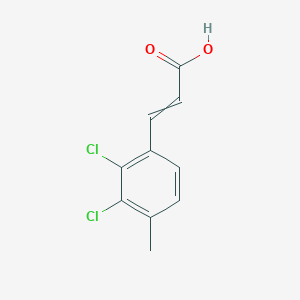
![Sodium 2-{2-[(3-methylpentan-2-yl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1412888.png)
![1H-Pyrazole, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[3-(trifluoromethoxy)phenyl]methyl]-](/img/structure/B1412889.png)
